6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione
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Overview
Description
6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione is a heterocyclic compound that features a pyran ring with a thione group and various phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with elemental sulfur to form the desired pyran-2-thione compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form a dihydropyran derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyran derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thione group and aromatic rings. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-thione: Similar structure with a bromine substituent instead of chlorine.
6-(4-Methylphenyl)-3,4-diphenyl-2H-pyran-2-thione: Similar structure with a methyl substituent instead of chlorine.
Uniqueness
6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to participate in electrophilic aromatic substitution reactions and may also affect its interaction with biological targets .
Properties
CAS No. |
645401-22-5 |
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Molecular Formula |
C23H15ClOS |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3,4-diphenylpyran-2-thione |
InChI |
InChI=1S/C23H15ClOS/c24-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)22(23(26)25-21)18-9-5-2-6-10-18/h1-15H |
InChI Key |
ZVKZDMCLXGBKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=S)OC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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